N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide
Description
N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with multiple functional groups, including a chloro-substituted phenyl ring, a cyano group, a hydroxycyclohexyl group, and a piperidine ring. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Properties
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3O2/c22-18-13-16(9-8-15(18)14-23)24-21(27)10-12-25-11-4-3-6-19(25)17-5-1-2-7-20(17)26/h8-9,13,17,19-20,26H,1-7,10-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSNQICNJUKORH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2CCCCN2CCC(=O)NC3=CC(=C(C=C3)C#N)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide typically involves multi-step organic reactions. A possible synthetic route might include:
Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of the hydroxycyclohexyl group: This step may involve the addition of a hydroxy group to a cyclohexane ring, followed by its attachment to the piperidine ring.
Attachment of the phenyl ring: The chloro and cyano groups can be introduced onto the phenyl ring through electrophilic aromatic substitution reactions.
Formation of the amide bond: The final step involves coupling the substituted phenyl ring with the piperidine derivative through an amide bond formation reaction, typically using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific biological pathways.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]butanamide
- N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]pentanamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-3-[2-(2-hydroxycyclohexyl)piperidin-1-yl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its reactivity, biological activity, and pharmacokinetic profile compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
